
12R-Lox-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12R-Lox-IN-1, also known as Compound 4a, is a potent inhibitor of the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play crucial roles in inflammation and other physiological processes. This compound has shown significant potential in inhibiting the hyper-proliferative state and colony-forming potential of psoriatic keratinocytes, making it a valuable compound for antipsoriatic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12R-Lox-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the quinoline core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against 12R-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
12R-Lox-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
12R-Lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 12R-LOX and its role in eicosanoid metabolism.
Biology: Investigated for its effects on cellular processes such as proliferation and apoptosis.
Medicine: Explored for its potential in treating inflammatory diseases like psoriasis and other skin disorders.
Wirkmechanismus
12R-Lox-IN-1 exerts its effects by inhibiting the enzyme 12R-lipoxygenase. The inhibition occurs through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to eicosanoids. This inhibition leads to a reduction in the production of reactive oxygen species, Ki67, IL-17A, TNF-α, and IL-6, which are involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Lox-IN-1: An inhibitor of 5-lipoxygenase, another enzyme involved in eicosanoid metabolism.
15-Lox-IN-1: Targets 15-lipoxygenase, which also plays a role in inflammation.
COX Inhibitors: Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes involved in eicosanoid production.
Uniqueness of 12R-Lox-IN-1
This compound is unique in its specific inhibition of 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory diseases. Its ability to inhibit the hyper-proliferative state of psoriatic keratinocytes sets it apart from other lipoxygenase inhibitors .
Eigenschaften
Molekularformel |
C15H11NO2 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |
InChI-Schlüssel |
FSGLFVYHNDDHEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


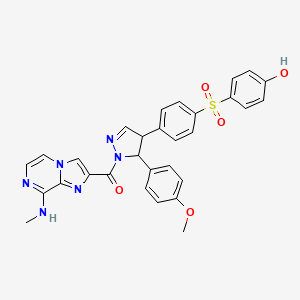
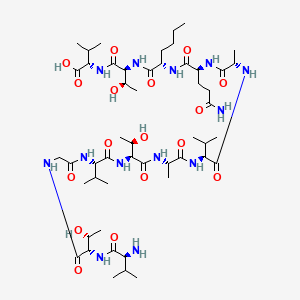
![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)
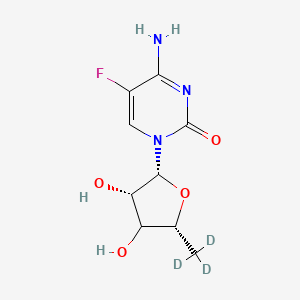
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)
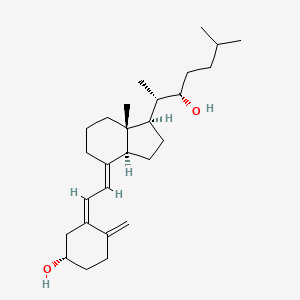

![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
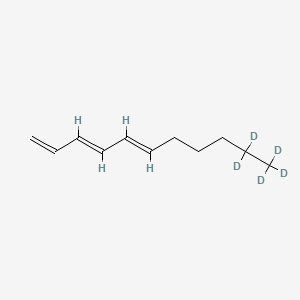
![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)

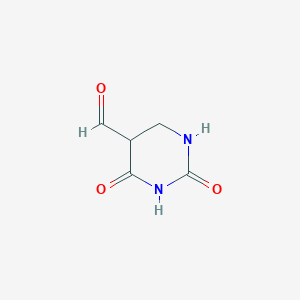
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
